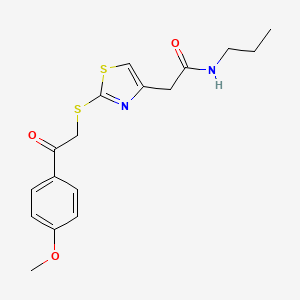

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-8-18-16(21)9-13-10-23-17(19-13)24-11-15(20)12-4-6-14(22-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSVCSVKFRFKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a thiazole ring, which is a common moiety in various drugs and biologically active agents. .

Mode of Action

Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.

Biochemical Pathways

The compound may influence various biochemical pathways due to the presence of the thiazole ring. Thiazole-containing molecules can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems

Biological Activity

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide is a thiazole derivative notable for its complex molecular structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Molecular Structure and Properties

- Molecular Formula : C17H20N2O3S2

- Molecular Weight : 364.5 g/mol

- CAS Number : 1021069-85-1

The compound features a thiazole ring, an acetamide group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Molecular docking studies have shown that it interacts with cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory effects.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's interaction with COX-2 suggests it may inhibit the enzyme's activity, leading to reduced inflammation.

- Cellular Signaling Modulation : It may affect various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity. The following table summarizes key structural features and their potential implications:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Contains a chlorobenzyl group | Different biological activity profiles |

| N-(4-chlorobenzyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Hydroxy group replaces methoxy | Alters solubility and reactivity |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.

-

Cytotoxicity Assay :

- In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

-

Molecular Docking Studies :

- Docking simulations revealed that the compound binds effectively to COX-2 with a binding affinity comparable to known inhibitors, supporting its role in anti-inflammatory therapies.

Scientific Research Applications

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide has a molecular weight of 398.5 . Its molecular formula is C20H18N2O3S2 . Studies of similar compounds suggest a potential for diverse biological activities, making it of interest in drug discovery and development.

Related Compounds and their Applications

- N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: This compound has a molecular weight of 427.5 and a molecular formula of C21H21N3O3S2 .

- 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: This compound has a molecular weight of 425.5 g/mol and a molecular formula of C22H23N3O4S .

- Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate: The molecular formula of this compound is C22H21N3O5S2 and its molecular weight is 471.55. It is a thiazole derivative with potential applications in medicinal chemistry. Research suggests that similar compounds may exhibit biological activities.

- 2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide: This is a complex organic molecule with significant potential.

Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with nitro-substituted analogs (e.g., compounds in ), which exhibit stronger electron-withdrawing effects. This difference may alter solubility, stability, and interaction with biological targets.

- Heterocyclic Core: Thiazole derivatives (target compound and ) typically show enhanced metabolic stability compared to pyrimidinones (e.g., ), which may hydrolyze more readily under acidic conditions.

Physicochemical Properties

Notes:

- Melting Points : Nitro-substituted derivatives (e.g., 2d, 2f) exhibit higher melting points (>215°C) compared to methoxy-containing analogs, likely due to stronger intermolecular dipole interactions .

- Spectral Signatures : The absence of νS-H bands (~2500–2600 cm⁻¹) in thiazole derivatives confirms the thione tautomeric form, as seen in analogous triazole-thiones .

Research Implications

- Biological Activity : Thiazole-based acetamides are frequently explored as kinase inhibitors or antimicrobial agents. The 4-methoxy group may enhance blood-brain barrier penetration compared to nitro-substituted analogs .

- Stability : The thioether linkage in the target compound is less prone to oxidative degradation than disulfide bonds in related structures .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, thiazole derivatives are often synthesized via cyclization of thiourea intermediates with α-halo ketones or esters. A method analogous to involves refluxing thiourea derivatives with maleimides in glacial acetic acid to form thiazole-acetamide hybrids . Catalysts like anhydrous AlCl₃ (as in ) may facilitate coupling reactions between thiazole and acetamide moieties. Critical steps include purification via recrystallization (e.g., DMSO/water mixtures) and monitoring via TLC .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural elucidation relies on NMR (¹H, ¹³C), IR, and mass spectrometry. The IUPAC name and molecular formula (e.g., C₁₆H₂₄N₂O₂ from ) guide spectral interpretation. For instance:

- ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), thiazole protons (δ ~7-8 ppm), and propyl chain (δ ~0.9-1.6 ppm).

- IR : Stretches for amide C=O (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹).

- Mass Spec : Molecular ion peak matching the calculated molecular weight (e.g., 276.37 g/mol in ) .

Q. What preliminary biological activities are associated with thiazole-acetamide derivatives?

Thiazole-acetamide compounds are explored for antimicrobial, anticancer, and anti-inflammatory properties. For instance, highlights quinazolinone-thiazole hybrids with bioactive potential, suggesting similar derivatives may target enzyme pathways (e.g., kinase inhibition) or microbial membranes. Initial assays often include in vitro cytotoxicity (MTT assay) and antimicrobial disk diffusion tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Statistical design of experiments (DoE) is critical. For example, emphasizes using factorial designs to test variables like temperature (e.g., 70–100°C), solvent polarity, and catalyst concentration. Response surface methodology (RSM) can identify optimal reflux time and stoichiometric ratios, reducing trial-and-error approaches. Computational tools (e.g., ICReDD’s quantum chemical pathfinding in ) predict intermediate stability, guiding experimental prioritization .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from assay variability or off-target effects. Solutions include:

Q. How do computational methods enhance the design of thiazole-acetamide derivatives for target-specific applications?

Quantum mechanics (QM) calculations (e.g., DFT) model electronic properties of the thiazole ring and acetamide group, predicting reactivity sites. Molecular docking (AutoDock Vina) screens potential protein targets (e.g., EGFR kinase) by simulating ligand-binding interactions. Machine learning (e.g., ICReDD’s data-driven models in ) correlates structural features with bioactivity, accelerating lead optimization .

Q. What challenges exist in elucidating the metabolic stability and toxicity profile of this compound?

Key challenges include:

- In vitro metabolic assays : Liver microsome studies to identify CYP450-mediated degradation.

- ADMET prediction : Software like SwissADME forecasts bioavailability and hepatotoxicity risks.

- Contradictory data : Variability in membrane permeability (e.g., Caco-2 vs. PAMPA assays) requires cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.